molecular formula C8H9NO3 B13981000 Methyl 2-(5-hydroxypyridin-2-yl)acetate

Methyl 2-(5-hydroxypyridin-2-yl)acetate

Cat. No.: B13981000
M. Wt: 167.16 g/mol
InChI Key: XNLAMZJZCZRMNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxypyridin-2-yl)acetate typically involves the esterification of 5-hydroxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-hydroxypyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-hydroxypyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position of the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-(5-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)5-9-6/h2-3,5,10H,4H2,1H3

InChI Key

XNLAMZJZCZRMNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)O

Origin of Product

United States

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